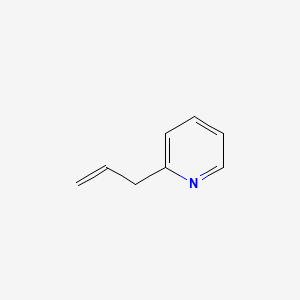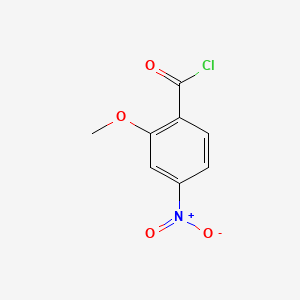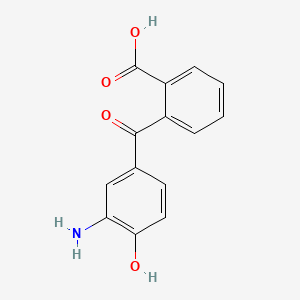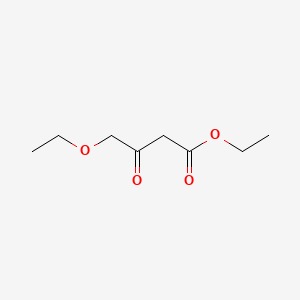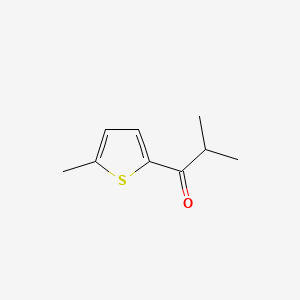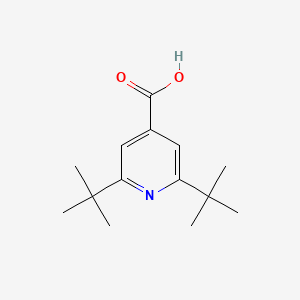
2,6-Di-tert-butylisonicotinic acid
Übersicht
Beschreibung
“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
2,6-Di-tert-butylisonicotinic acid: wurde auf sein Potenzial als Antioxidans untersucht. Die Struktur der Verbindung, die sperrige tert-Butylgruppen enthält, kann zu ihren antioxidativen Eigenschaften beitragen. In der wissenschaftlichen Forschung sind Antioxidantien entscheidend, um oxidativen Stress zu verhindern, der zu Zellschäden führen kann und mit verschiedenen Krankheiten in Verbindung gebracht wird .
Polymermodifikation
Diese Verbindung könnte verwendet werden, um Polymere zu modifizieren und ihre Stabilität und Haltbarkeit zu verbessern. Der Modifikationsprozess könnte eine Friedel-Crafts-Reaktion beinhalten, die die Beständigkeit des Materials gegenüber dem Abbau unter ungünstigen Bedingungen wie Lichteinwirkung, Hitze und Sauerstoff erhöhen könnte .
Radikalfänger
Die Radikalfängeraktivität von This compound könnte in der Materialwissenschaft genutzt werden. Durch die Abgabe eines Wasserstoffatoms könnte es den Oxidationsprozess hemmen und Materialien vor schnellen Eigenschaftsänderungen oder Abbau schützen .
Pharmazeutische Stabilisierung
In der pharmazeutischen Industrie ist die Stabilisierung von Arzneimitteln gegen Oxidation ein wichtiges AnliegenThis compound könnte auf seine Fähigkeit untersucht werden, die chemischen Eigenschaften von Arzneimitteln während der Lagerung und Verwendung zu erhalten .
Umweltschutz
Aufgrund seiner potenziellen antioxidativen Eigenschaften könnte This compound in Umweltschutzanwendungen eingesetzt werden. Es könnte dazu beitragen, die Oxidation von Schadstoffen zu verhindern und so deren schädliche Auswirkungen zu reduzieren .
Kosmetikindustrie
Antioxidantien werden in der Kosmetikindustrie weit verbreitet eingesetzt, um die Oxidation von Inhaltsstoffen in Schönheitsprodukten zu verhindernThis compound könnte als Inhaltsstoff in Kosmetika untersucht werden, um die Produktintegrität zu erhalten und die Haltbarkeit zu verlängern .
Lebensmittelkonservierung
Die Lebensmittelindustrie könnte von den antioxidativen Eigenschaften von This compound profitieren. Es könnte als Lebensmittelzusatzstoff verwendet werden, um Verderb zu verhindern und den Nährwert zu erhalten, indem Lebensmittel vor oxidativem Schaden geschützt werden .
Forschung zur Alterung
Oxidativer Stress ist ein bekannter Faktor im AlterungsprozessThis compound könnte Teil von Forschungsstudien sein, die darauf abzielen, die Rolle von Antioxidantien bei der Alterung und möglicherweise bei der Entwicklung von Anti-Aging-Therapien zu verstehen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191478-92-9 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

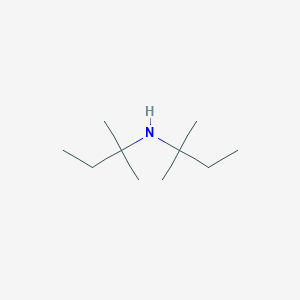
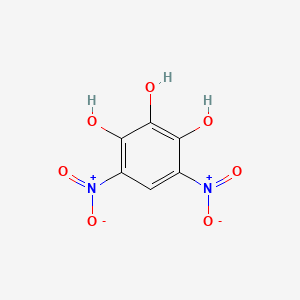
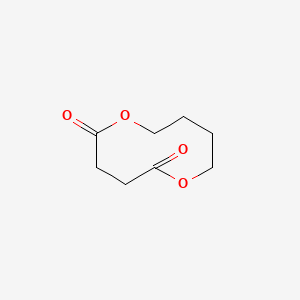
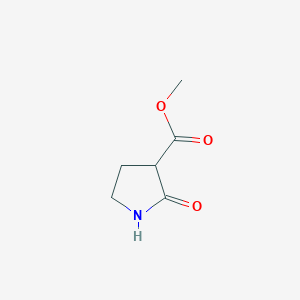
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)


